

# A Comparative Analysis of Off-Target Splicing Profiles: Branaplam vs. Risdiplam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Branaplam |           |
| Cat. No.:            | B560654   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target splicing profiles of two small molecule splicing modifiers for Spinal Muscular Atrophy (SMA): **branaplam** and risdiplam. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Two promising small molecules, **branaplam** and risdiplam, have been developed to correct the splicing of the Survival of Motor Neuron 2 (SMN2) gene, the primary therapeutic strategy for SMA. Both compounds aim to increase the inclusion of exon 7 in the final SMN2 mRNA, thereby producing a functional SMN protein. However, their interaction with the cellular splicing machinery can lead to unintended, off-target effects on the broader transcriptome. Understanding these off-target profiles is critical for evaluating their therapeutic window and potential long-term safety.

## **Quantitative Comparison of Off-Target Effects**

Studies utilizing high-throughput RNA sequencing (RNA-Seq) in SMA patient-derived fibroblasts have revealed that both **branaplam** and risdiplam induce dose-dependent off-target splicing events. However, the extent and nature of these effects differ significantly between the two compounds.

At high concentrations, risdiplam demonstrates a more pronounced impact on the transcriptome compared to **branaplam**. One study reported that high-dose risdiplam treatment



(1000 nM) resulted in the altered expression of 10,921 genes, whereas high-dose **branaplam** (40 nM) affected 2,187 genes.

The types of off-target splicing alterations also show distinct patterns. Risdiplam primarily induces exon skipping and exon inclusion, while **branaplam** shows a stronger propensity for promoting exon inclusion. It is noteworthy that at lower, therapeutically relevant concentrations, the off-target effects of both drugs are substantially reduced, with **branaplam** showing almost non-existent off-target activity at its lower tested doses.

| Feature                                | Branaplam                                                                                           | Risdiplam                                                                                                                                                  | Source |
|----------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Primary Off-Target<br>Splicing Event   | Exon Inclusion                                                                                      | Exon Skipping & Inclusion                                                                                                                                  |        |
| Number of Altered<br>Genes (High Dose) | 2,187 (at 40 nM)                                                                                    | 10,921 (at 1000 nM)                                                                                                                                        |        |
| Dose-Dependency                        | Off-target effects are significantly reduced at lower concentrations, becoming almost non-existent. | Off-target effects are dose-dependent, with a greater number of genes affected at higher concentrations.                                                   |        |
| Proposed Mechanism for Specificity     | Binds to the 5' splice<br>site (5'ss) of SMN2<br>exon 7.                                            | Binds to two sites: the 5'ss of SMN2 exon 7 and an Exonic Splicing Enhancer 2 (ESE2) element within exon 7, which is believed to increase its specificity. | -      |

# **Experimental Protocols**

The characterization of off-target splicing profiles for **branaplam** and risdiplam predominantly relies on transcriptome-wide analysis using RNA sequencing, followed by validation of specific events.



## RNA Sequencing (RNA-Seq) Workflow

- Cell Culture and Treatment: Type I SMA patient-derived fibroblasts are cultured under standard conditions. The cells are then treated with varying concentrations of **branaplam** (e.g., 2 nM to 40 nM) or risdiplam (e.g., 50 nM to 1000 nM) for a specified duration, typically 24 hours. A vehicle control (e.g., DMSO) is run in parallel.
- RNA Isolation: Total RNA is extracted from the treated and control cells using standard methods, such as TRIzol reagent, followed by purification.
- Library Preparation: The quality and quantity of the isolated RNA are assessed.
   Subsequently, RNA-Seq libraries are prepared. This process typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
- Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
- Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline.
   This includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene and transcript expression. Differential gene expression analysis and alternative splicing analysis are then performed to identify genes and splicing events significantly altered by the drug treatment compared to the control.

### **Validation of Splicing Events**

To confirm the findings from RNA-Seq, specific off-target splicing events are typically validated using the following methods:

- Quantitative Polymerase Chain Reaction (qPCR): This technique is used to quantify the
  expression levels of specific transcripts, confirming up- or down-regulation of genes
  identified in the RNA-Seq data.
- Semi-quantitative Reverse Transcription PCR (RT-PCR): This method is employed to visualize and semi-quantify the relative abundance of different splice isoforms of a particular gene, confirming events like exon skipping or inclusion.





# **Visualizing the Methodologies**

To better understand the processes involved in evaluating these splicing modifiers, the following diagrams illustrate the experimental workflow and the proposed mechanisms of action.





Click to download full resolution via product page

**Figure 1.** Experimental workflow for analyzing off-target splicing.





Click to download full resolution via product page

Figure 2. Proposed binding mechanisms of branaplam and risdiplam.

### Conclusion

Both **branaplam** and risdiplam are effective modulators of SMN2 splicing, but they exhibit distinct off-target splicing profiles. Risdiplam appears to have a more widespread impact on the transcriptome at higher concentrations, while **branaplam** demonstrates greater selectivity. The higher specificity of risdiplam for its intended target may be attributable to its proposed dual-binding mechanism. These findings underscore the importance of comprehensive transcriptomic analysis in the development of splicing-modifying drugs to ensure a favorable balance between therapeutic efficacy and off-target effects. Careful dose optimization is crucial to minimize potential adverse effects while maximizing the therapeutic benefits of these promising SMA therapies.



 To cite this document: BenchChem. [A Comparative Analysis of Off-Target Splicing Profiles: Branaplam vs. Risdiplam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560654#branaplam-vs-risdiplam-off-target-splicing-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com